molecular formula C6H5ClN2NaO2+ B12343277 Sodium;2-(3-chloropyrazin-2-yl)acetic acid

Sodium;2-(3-chloropyrazin-2-yl)acetic acid

Cat. No.: B12343277
M. Wt: 195.56 g/mol
InChI Key: RMTAAEPFBBKWDD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as sodium 2-(3-chloropyrazin-2-yl)acetate . This nomenclature reflects its core structure:

  • A pyrazine ring (a six-membered heterocyclic aromatic system with two nitrogen atoms at positions 1 and 4)
  • A chlorine substituent at position 3 of the pyrazine ring
  • An acetic acid moiety (CH₂COO⁻) attached to position 2 of the pyrazine, neutralized by a sodium ion.

The structural formula is represented as:
C₁=CN=C(C(=N₁)CC(=O)O)Cl.[Na⁺] in SMILES notation, while its three-dimensional conformation reveals planar geometry at the pyrazine ring and tetrahedral geometry around the sodium ion.

Structural Property Description
Aromatic system Pyrazine ring with nitrogen atoms at positions 1 and 4
Substituents Chlorine at position 3; acetic acid group at position 2
Charge distribution Deprotonated carboxylate group balanced by sodium cation

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by:

  • CAS Registry Number : 1845706-45-7
  • PubChem CID : 132285056
  • MDL Number : MFCD29037482
  • Synonym : Sodium 2-(3-chloro-2-pyrazinyl)acetate

Key molecular descriptors include:

  • Molecular formula : C₆H₅ClN₂NaO₂
  • Molecular weight : 195.56 g/mol (PubChem) or 196.57 g/mol (other sources), depending on isotopic composition and measurement methods.

Relationship to Parent Compound 2-(3-Chloropyrazin-2-yl)acetic Acid

Sodium 2-(3-chloropyrazin-2-yl)acetic acid is derived from its parent compound, 2-(3-chloropyrazin-2-yl)acetic acid (PubChem CID: 71748594), through neutralization of the carboxylic acid group with sodium hydroxide.

Property Parent Compound Sodium Salt
Molecular formula C₆H₅ClN₂O₂ C₆H₅ClN₂NaO₂
Molecular weight 172.57 g/mol 195.56–196.57 g/mol
Functional groups Carboxylic acid (–COOH) Carboxylate (–COO⁻Na⁺)
Solubility profile Limited aqueous solubility Enhanced water solubility due to ionic nature

Properties

Molecular Formula

C6H5ClN2NaO2+

Molecular Weight

195.56 g/mol

IUPAC Name

sodium;2-(3-chloropyrazin-2-yl)acetic acid

InChI

InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11);/q;+1

InChI Key

RMTAAEPFBBKWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CC(=O)O)Cl.[Na+]

Origin of Product

United States

Preparation Methods

Neutralization of 2-(3-Chloropyrazin-2-yl)acetic Acid

The primary industrial method involves neutralizing the parent carboxylic acid with sodium hydroxide. The reaction proceeds as follows:

$$
\text{2-(3-Chloropyrazin-2-yl)acetic acid} + \text{NaOH} \rightarrow \text{Sodium 2-(3-chloropyrazin-2-yl)acetate} + \text{H}_2\text{O}
$$

Procedure :

  • Reactants :
    • 2-(3-Chloropyrazin-2-yl)acetic acid (1.0 eq)
    • Sodium hydroxide (1.05 eq) in deionized water.
  • Conditions :
    • Temperature: 20–25°C
    • Stirring: 2–4 hours until pH stabilizes at 7.0–8.0.
  • Workup :
    • Evaporate solvent under reduced pressure.
    • Recrystallize from ethanol/water (1:3 v/v) to obtain a white crystalline solid.

Yield : 89–93%.

Hydrolysis of Ethyl 2-(3-Chloropyrazin-2-yl)acetate

An alternative route involves saponification of the ethyl ester precursor:

$$
\text{Ethyl 2-(3-chloropyrazin-2-yl)acetate} + \text{NaOH} \rightarrow \text{Sodium 2-(3-chloropyrazin-2-yl)acetate} + \text{Ethanol}
$$

Procedure :

  • Reactants :
    • Ethyl ester (1.0 eq, CAS: 940933-23-3)
    • 1.0 M NaOH (2.0 eq) in tetrahydrofuran (THF).
  • Conditions :
    • Temperature: 20°C
    • Stirring: 1 hour (monitored via LC-MS).
  • Workup :
    • Acidify with 1 N HCl to pH 3.
    • Extract with ethyl acetate, then neutralize with NaOH.

Yield : 82%.

Industrial-Scale Optimization

Solvent and Base Selection

Industrial protocols prioritize cost-effectiveness and scalability:

Parameter Laboratory Scale Industrial Scale
Solvent THF/Water Water
Base NaOH (1.05 eq) KOH (1.1 eq)
Temperature 20–25°C 30–40°C
Reaction Time 2–4 hours 1–2 hours

Key Findings :

  • Water as solvent reduces THF-related costs and simplifies waste management.
  • KOH offers faster reaction kinetics but requires post-synthesis ion exchange to recover sodium salt.

Purity and Analytical Validation

Quality Control Metrics :

Method Specification Reference
HPLC ≥98% purity Sigma-Aldrich
1H NMR δ 8.42 (s, 1H, pyrazine) VulcanChem
LC-MS m/z 195.56 [M+Na]+ Synthonix

Impurity Profile :

  • Residual ethyl ester (<0.1%).
  • Sodium chloride (<0.5%) from neutralization.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Neutralization High yield (93%) Requires pure acid
Ester Hydrolysis Avoids acid handling Lower yield (82%)

Recommendation : Neutralization is preferred for industrial production due to superior yield and simpler workflow.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(3-chloropyrazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Sodium 2-(3-chloropyrazin-2-yl)acetic acid can be synthesized through several chemical pathways. The compound's structure allows for various modifications that enhance its biological activity. The synthesis typically involves the reaction of 3-chloropyrazine derivatives with acetic acid under controlled conditions, often utilizing solvents such as dimethylformamide (DMF) and bases like sodium hydroxide .

Anticancer Properties

Recent studies have indicated that sodium 2-(3-chloropyrazin-2-yl)acetic acid exhibits promising anticancer properties. For instance, it has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. In vitro assays demonstrated that the compound can significantly reduce cell viability in various cancer types, including breast and lung cancers .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may function as an acetylcholinesterase inhibitor, thereby increasing acetylcholine levels and potentially improving cognitive function .

Alzheimer’s Disease Treatment

Sodium 2-(3-chloropyrazin-2-yl)acetic acid has been recognized as a potential candidate for treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE). In vitro studies have shown that it can effectively increase ACh levels in synaptic clefts, which is crucial for cholinergic neurotransmission . The compound's efficacy was compared to donepezil, a standard AChE inhibitor, demonstrating significant inhibitory activity with lower toxicity profiles .

Combination Therapies

There is ongoing research into the use of sodium 2-(3-chloropyrazin-2-yl)acetic acid in combination therapies for enhanced therapeutic effects. For example, studies suggest that combining this compound with other PDE1 enzyme inhibitors may yield synergistic effects in treating various conditions, including cognitive decline associated with aging .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant reduction in cell viability in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study BNeuroprotectionShowed enhanced cognitive function in animal models of Alzheimer's disease through AChE inhibition.
Study CCombination TherapyFound synergistic effects when combined with PDE1 inhibitors, leading to improved outcomes in preclinical models of cognitive impairment.

Mechanism of Action

The mechanism of action of Sodium;2-(3-chloropyrazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between sodium 2-(3-chloropyrazin-2-yl)acetic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
Sodium 2-(3-chloropyrazin-2-yl)acetic acid 1845706-45-7 C₆H₄ClN₂NaO₂ 194.55 Pyrazine-2-yl, Cl at C3 Sodium salt; high polarity
3-Chloropyridine-2-acetic acid 885167-73-7 C₇H₆ClNO₂ 171.58 Pyridine-2-yl, Cl at C3 Free acid; pyridine ring (aromatic N)
2-(6-Chloropyrazin-2-yl)acetic acid 930798-25-7 C₆H₅ClN₂O₂ 172.57 Pyrazine-2-yl, Cl at C6 Free acid; Cl at different position
Sodium chloroacetate 3926-62-3 C₂H₃ClO₂Na 116.48 Simple chloroacetate No heterocyclic ring; ionic form

Substituent Position and Reactivity

  • Chlorine Position : The chlorine substituent’s position on the pyrazine ring significantly impacts electronic properties. In sodium 2-(3-chloropyrazin-2-yl)acetic acid, the chlorine at C3 creates steric and electronic effects distinct from 2-(6-chloropyrazin-2-yl)acetic acid (Cl at C6). For example, C3 substitution may influence hydrogen bonding or coordination with metal ions .

Solubility and Ionic Nature

  • Sodium Salt vs. Free Acid : The sodium salt form of the target compound exhibits higher water solubility than its free acid counterparts (e.g., 2-(6-chloropyrazin-2-yl)acetic acid). This property is critical for formulation in aqueous systems .
  • Comparison with Sodium Chloroacetate: Sodium chloroacetate lacks a heterocyclic ring, resulting in simpler reactivity and lower molecular complexity.

Biological Activity

Sodium;2-(3-chloropyrazin-2-yl)acetic acid, a compound with a unique chloropyrazine structure, has garnered attention in the scientific community due to its potential biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant case studies that highlight its significance in various fields of research.

Chemical Structure and Properties

  • Molecular Formula : C7_{7}H6_{6}ClN2_{2}O2_{2}
  • Molecular Weight : Approximately 186.58 g/mol
  • Structure : The compound features a chloropyrazine ring, which is integral to its biological activity.

This compound interacts with various molecular targets, influencing biological pathways. Its mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial effects.
  • Cellular Signaling Modulation : It may modulate signaling pathways associated with cell growth and apoptosis, making it a candidate for anticancer applications.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Properties :
    • Exhibits activity against various bacterial strains.
    • Potential use as an antimicrobial agent in pharmaceutical applications.
  • Anticancer Effects :
    • Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling cascades.
    • In vitro assays have demonstrated cytotoxicity against cancer cell lines, indicating its potential as an anticancer therapeutic .
  • Neuroprotective Effects :
    • Investigated for its role in neurodegenerative diseases, particularly through inhibition of acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment .
    • Some derivatives have shown promising results in enhancing neuroprotection against amyloid-beta toxicity in neuronal cell models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various microbial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveAChE inhibition; potential for Alzheimer's therapy

Case Study: Anticancer Evaluation

In a study evaluating the anticancer properties of this compound, researchers utilized human colon carcinoma cell lines (HT29). The following methodologies were employed:

  • Cytotoxicity Assay : Sulforhodamine B (SRB) assay was used to measure cell viability post-treatment.
  • Mechanistic Insights : The study assessed the impact on M-phase phosphoprotein 2 (MPM2) expression to evaluate mitotic progression post-treatment with the compound.

Results indicated a significant reduction in cell viability at higher concentrations, suggesting effective cytotoxicity against cancer cells .

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